

Part 1: Mammalian EAF1 (ELL-associated factor 1)

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Mammalian EAF1 is a crucial component of the RNA polymerase II (Pol II) transcription elongation machinery. It functions as a positive regulator of the ELL (Eleven-nineteen Lysinerich Leukemia) family of transcription elongation factors. Misregulation of EAF1 and its interactions have been implicated in certain types of leukemia.

Quantitative Data Summary

While specific quantitative binding affinities are not readily available in the provided search results, the relative expression and interaction data are summarized below.



Data Type	Description	Cell/Tissue Type	Finding
Protein Homology	Amino acid conservation between EAF1 and its homolog EAF2.	Human	58% identity and 74% amino acid conservation.[1]
Gene Expression	EAF1 is ubiquitously expressed in various tissues.	Human	High expression in bone marrow (RPKM 21.6) and brain (RPKM 8.9), among 25 other tissues.[2]
Protein Interaction	EAF1 interacts with the N-terminus of the ELL protein.	Human	EAF1 stimulates ELL elongation activity through direct binding. [3]
Subcellular Localization	EAF1 and ELL colocalize in a distinct stippled pattern within the nucleus.	Human	Colocalization is observed in nuclear speckles, which are sites of active transcription.
Effect of Knockdown	Simultaneous knockdown of EAF1 and EAF2 affects the expression of ELL target genes.	Human 293T cells	Reduced mRNA expression of a majority of tested ELL- target genes.[4]

Experimental Protocols

1. Identification of EAF1 as an ELL-Interacting Protein

The identification of EAF1 was primarily achieved through co-immunoprecipitation and mass spectrometry techniques.

• Objective: To identify proteins that form a complex with the ELL transcription elongation factor.



· Methodology:

- Cell Lysis: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa or 293T cells).
- Immunoprecipitation: The nuclear extracts are incubated with an antibody specific to ELL,
 which is conjugated to magnetic or agarose beads.
- Washing: The beads are washed multiple times with a stringent buffer to remove nonspecifically bound proteins.
- Elution: The ELL-containing protein complexes are eluted from the beads.
- SDS-PAGE and Mass Spectrometry: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands that are present in the ELL immunoprecipitation but not in a control immunoprecipitation (using a non-specific antibody) are excised.
- Protein Identification: The excised protein bands are subjected to in-gel digestion (typically with trypsin) followed by analysis of the resulting peptides by mass spectrometry (e.g., LC-MS/MS). The peptide fragmentation patterns are then used to identify the protein from a protein sequence database. EAF1 was identified as a prominent interacting partner of ELL through this method.

2. Cloning of the Human EAF1 Gene

Following its identification, the EAF1 gene was cloned using standard molecular biology techniques.

- Objective: To isolate the full-length cDNA sequence of the human EAF1 gene.
- Methodology:
 - cDNA Library Screening: A human cDNA library (e.g., from a cell line known to express EAF1) is screened using a probe. The probe can be a degenerate oligonucleotide designed based on a partial amino acid sequence obtained from mass spectrometry, or a homologous sequence from another species.

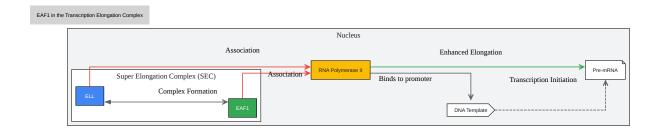


- PCR-based Cloning (RACE): Alternatively, Rapid Amplification of cDNA Ends (RACE) can be employed.
 - 5' and 3' RACE: Gene-specific primers are designed based on a known partial sequence of the EAF1 cDNA.
 - For 3' RACE, a poly(A) tail-anchored oligo(dT) primer is used for the first-strand cDNA synthesis. PCR is then performed with the gene-specific primer and a primer complementary to the anchor sequence.
 - For 5' RACE, the first-strand cDNA is synthesized with a gene-specific primer. The 5' end of the cDNA is then modified (e.g., by tailing with dCTP using terminal deoxynucleotidyl transferase). A nested PCR is then performed using a gene-specific primer and a primer that anneals to the newly added tail.
- Sequencing and Assembly: The resulting PCR products or positive clones from the library screening are sequenced. The full-length cDNA sequence is assembled from the overlapping sequences.
- Vector Insertion: The full-length EAF1 cDNA is then subcloned into an appropriate expression vector for further functional studies.

Signaling and Functional Pathways

EAF1 is a key player in the regulation of transcription elongation. It forms a heterodimeric complex with ELL, which then associates with RNA polymerase II to enhance its processivity and suppress transient pausing.





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Caption: EAF1 forms a complex with ELL to regulate transcription elongation.

Part 2: Plant-derived EAFP1 (Eucommia ulmoides Antifungal Peptide 1)

EAFP1 is a small, cysteine-rich antifungal peptide isolated from the bark of the rubber tree, Eucommia ulmoides. It belongs to the family of hevein-like peptides and exhibits a broad spectrum of activity against various plant pathogenic fungi.

Quantitative Data Summary

The antifungal activity of **EAFP1** and its related peptide EAFP2 has been quantified against several fungal species.



Fungal Species	IC50 (μg/mL) for EAFP1	IC50 (μg/mL) for EAFP2
Verticillium dahliae	15.6	12.5
Fusarium oxysporum	25.0	20.0
Botrytis cinerea	30.0	25.0
Alternaria solani	40.0	35.0

Note: Specific IC50 values can vary between studies and experimental conditions. The values presented are representative.

Experimental Protocols

1. Isolation and Purification of EAFP1

EAFP1 is isolated from the bark of Eucommia ulmoides through a multi-step purification process.

- Objective: To purify the EAFP1 peptide to homogeneity.
- Methodology:
 - Extraction: Dried bark of Eucommia ulmoides is ground into a powder and extracted with a suitable buffer (e.g., a sodium chloride solution).
 - Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for proteins and peptides.
 - Gel Filtration Chromatography: The resuspended precipitate is loaded onto a gel filtration column (e.g., Sephadex G-50) to separate molecules based on their size. Fractions are collected and tested for antifungal activity.
 - Ion-Exchange Chromatography: Active fractions from gel filtration are further purified using an ion-exchange column (e.g., CM-Sepharose). Peptides are eluted with a salt gradient, and fractions are again tested for activity.



- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. This separates peptides based on their hydrophobicity, yielding highly purified EAFP1.
- Characterization: The purity and molecular mass of the final product are confirmed by SDS-PAGE and mass spectrometry.

2. Gene Cloning of EAFP1

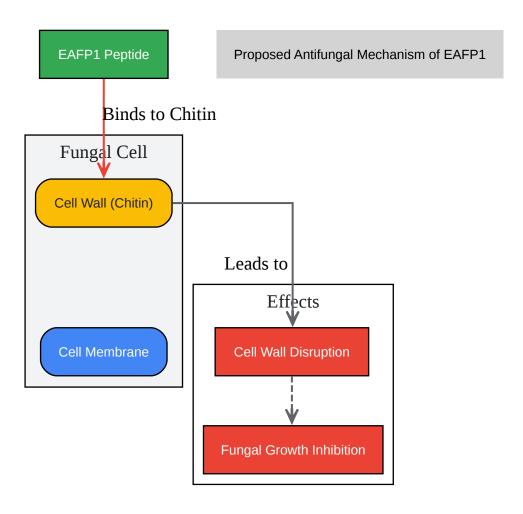
A general strategy for cloning the gene encoding **EAFP1** would involve the following steps.

- Objective: To isolate the cDNA sequence encoding the **EAFP1** peptide.
- Methodology:
 - Amino Acid Sequencing: The N-terminal amino acid sequence of the purified EAFP1
 peptide is determined by Edman degradation.
 - Degenerate Primer Design: Based on the partial amino acid sequence, degenerate PCR primers are designed.
 - RNA Extraction and cDNA Synthesis: Total RNA is extracted from the bark of Eucommia ulmoides, and first-strand cDNA is synthesized using reverse transcriptase.
 - PCR Amplification: PCR is performed on the cDNA using the degenerate primers to amplify a fragment of the EAFP1 gene.
 - RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence is obtained using 5' and 3' RACE, similar to the protocol described for mammalian EAF1.
 - Sequencing and Analysis: The full-length cDNA is sequenced, and the open reading frame encoding the EAFP1 prepropeptide is identified.
 - Expression and Verification: The cloned gene can be expressed in a heterologous system (e.g., E. coli or Pichia pastoris) to confirm that the recombinant peptide has the same antifungal activity as the native peptide.



Proposed Mechanism of Action

EAFP1 is a chitin-binding peptide. Its antifungal activity is believed to stem from its ability to bind to chitin in the fungal cell wall, thereby disrupting cell wall integrity and inhibiting fungal growth.



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Caption: **EAFP1**'s proposed antifungal mechanism of action.

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